molecular formula C10H18Cl3N3 B12066469 N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride

N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride

Cat. No.: B12066469
M. Wt: 286.6 g/mol
InChI Key: IRXRRORVSLLJTA-UHFFFAOYSA-N
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Description

N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a cyclopropyl group, and a methylamino group

Chemical Reactions Analysis

Types of Reactions

N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives, such as:

Uniqueness

N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride is unique due to its specific structural features, such as the cyclopropyl and methylamino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H18Cl3N3

Molecular Weight

286.6 g/mol

IUPAC Name

N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine;trihydrochloride

InChI

InChI=1S/C10H15N3.3ClH/c1-11-10(4-5-10)8-13-9-3-2-6-12-7-9;;;/h2-3,6-7,11,13H,4-5,8H2,1H3;3*1H

InChI Key

IRXRRORVSLLJTA-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)CNC2=CN=CC=C2.Cl.Cl.Cl

Origin of Product

United States

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